α-MSH TFA Possesses 33-Fold Higher MC3R Potency Than the Clinically Advanced MC4R Agonist Setmelanotide
When evaluated for cAMP accumulation in Hepa cells expressing human melanocortin receptors, α-MSH TFA activates MC3R with an EC50 of 0.16 nM, whereas setmelanotide, a selective MC4R agonist approved for obesity, activates hMC3R with an EC50 of 5.3 nM—a 33-fold lower potency [1]. This substantial difference in MC3R engagement is critical for studies where MC3R-mediated physiological effects (energy expenditure, inflammatory modulation) are the primary readout [1].
| Evidence Dimension | MC3R activation (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.16 nM (α-MSH TFA, hMC3R in Hepa cells) |
| Comparator Or Baseline | Setmelanotide, EC50 = 5.3 nM (hMC3R in HEK293 cells) |
| Quantified Difference | 33-fold higher potency for α-MSH TFA at MC3R |
| Conditions | cAMP accumulation assay; α-MSH data from Hepa cells expressing hMC3R (Cayman datasheet); setmelanotide data from HEK293 cells (FDA NDA review) |
Why This Matters
Researchers investigating MC3R-specific functions must use α-MSH TFA rather than setmelanotide to achieve physiologically relevant receptor activation at low nanomolar concentrations.
- [1] FDA Pharmacology Review of NDA 213793 for Setmelanotide, Table 3. Center for Drug Evaluation and Research, 2020, p. 22. View Source
